GRK2 Inhibitor - 24269-96-3

GRK2 Inhibitor

Catalog Number: EVT-269853
CAS Number: 24269-96-3
Molecular Formula: C12H9NO6
Molecular Weight: 263.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GRK2, also known as βARK1, is a serine/threonine kinase belonging to the G protein-coupled receptor kinase (GRK) family. [] These kinases are known for their role in phosphorylating and desensitizing activated G protein-coupled receptors (GPCRs). [] GRK2 is ubiquitously expressed in various tissues and is involved in a wide range of physiological processes, including cardiac function, immune response, and vascular tone. []

Due to its involvement in various pathological conditions, GRK2 has emerged as an attractive therapeutic target for treating diseases such as heart failure, diabetes, and cancer. [, ] GRK2 inhibitors, designed to block the kinase activity of GRK2, have shown promise in preclinical studies for improving cardiac function, ameliorating vascular endothelial dysfunction, and reducing tumor growth. [, , , ]

Future Directions
  • Development of more potent and selective inhibitors: Improving the pharmacological properties of GRK2 inhibitors to enhance therapeutic efficacy and reduce off-target effects. [, ]
  • Exploration of novel therapeutic applications: Expanding the scope of GRK2 inhibition beyond cardiovascular diseases and investigating its potential in other conditions like inflammatory disorders and neurodegenerative diseases. [, , ]
  • Elucidation of detailed molecular mechanisms: Further investigation of the intricate interplay between GRK2 and various signaling pathways to gain a deeper understanding of its role in different physiological and pathological processes. [, , ]
  • Clinical translation: Conducting clinical trials to assess the safety and efficacy of GRK2 inhibitors in human patients. [, ]

Paroxetine

  • Compound Description: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. Research has identified it as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) [, , , , , , , , , , , , , ]. This inhibition has been shown to improve cardiac function in animal models of heart failure, independent of its antidepressant effects []. Paroxetine's ability to inhibit GRK2 has also been linked to the modulation of immune responses, potentially offering therapeutic benefits for conditions like ulcerative colitis [] and autoimmune hepatitis [].
  • Relevance: Paroxetine serves as a foundational compound for developing novel GRK2 inhibitors due to its established potency and selectivity for GRK2. Understanding its structure-activity relationship is crucial for designing improved inhibitors with enhanced efficacy and pharmacokinetic properties. For example, researchers have synthesized new paroxetine-based GRK2 inhibitors, like CCG258747, which exhibit improved potency and selectivity [, ].

Fluoxetine

  • Compound Description: Fluoxetine, another SSRI, serves as a critical control compound in GRK2 inhibitor research. Unlike Paroxetine, fluoxetine does not inhibit GRK2 [, , ].

CCG258747

  • Compound Description: CCG258747 is a novel, potent, and selective GRK2 inhibitor developed based on the structure of paroxetine []. It demonstrates superior potency against GRK2 compared to paroxetine and exhibits favorable pharmacokinetic properties in mice []. CCG258747 effectively blocks the internalization of the μ-opioid receptor (MOR) in cell-based assays, indicating its ability to cross cell membranes and exert its inhibitory effects in living cells [].

CCG258208

  • Compound Description: CCG258208 is structurally similar to CCG258747 and demonstrates high selectivity for the GRK2 subfamily across a panel of 104 kinases [].

Takeda Compound 101

  • Compound Description: This small-molecule GRK2 inhibitor effectively attenuates the desensitization of both UTP and AngII-stimulated arterial contractions, indicating its potential in blood pressure regulation []. It also inhibits GRK2 activity in isolated mesenteric smooth muscle cells (MSMCs), preventing the desensitization of UTP and AngII-stimulated increases in intracellular calcium concentration [].

CCG224063

  • Compound Description: CCG224063 is another small-molecule GRK2 inhibitor that demonstrates similar efficacy to Takeda Compound 101 in attenuating the desensitization of UTP-mediated arterial contractions and preventing the desensitization of UTP and AngII-stimulated increases in intracellular calcium concentration in isolated MSMCs [].

Methyl 5-[2-(5-Nitro-2-Furyl)Vinyl]-2-Furoate

  • Compound Description: This compound acts as a GRK2 inhibitor, specifically within the ileum, where it abolishes morphine-mediated inhibition of electrically stimulated contractions in the longitudinal muscle and direct contractions in the circular muscle []. Notably, this effect is absent in the colon, suggesting a tissue-specific role for GRK2 in mediating morphine's effects [].

Suramin

  • Compound Description: Suramin, an inhibitor of protein kinase C, also exhibits inhibitory activity against GRK2 with an IC50 of 32 μM []. Molecular modeling studies suggest that suramin binds to the ATP-binding site of GRK2, indicating a potential mechanism for its inhibitory action [].

NF062 and NF503

  • Compound Description: These suramin congeners, possessing fewer sulfonic acid residues than suramin, also inhibit GRK2, demonstrating improved potency compared to the parent compound (IC50 of 14 μM) [].

NF520

  • Compound Description: Representing approximately half of the suramin molecule, NF520 also demonstrates GRK2 inhibitory activity, further emphasizing the key pharmacophores within the suramin structure responsible for targeting GRK2 [].

H8

  • Compound Description: H8, a known inhibitor of cAMP-dependent protein kinase (cAPK), also demonstrates inhibitory activity against GRK2, albeit with low potency [].

KRX-C7

  • Compound Description: KRX-C7 is a specific inhibitor of GRK2, and its use in thyroid cancer models effectively inhibits cancer growth by inducing p53-dependent mitochondrial apoptosis []. This effect is particularly pronounced in cancer cells carrying a mutant form of p53, highlighting the potential therapeutic application of GRK2 inhibitors in targeting specific cancer subtypes [].

βARKct

  • Compound Description: βARKct is a GRK2 inhibitor peptide that has demonstrated promising results in preclinical animal models of heart failure. Its delivery through gene therapy has shown the ability to reverse ventricular contractile failure and adverse remodeling [, ].

CMPD 101

  • Compound Description: CMPD 101 is a GRK2 inhibitor that partially restores the relaxation response to apelin in coronary arteries exposed to cigarette smoke extract (CSE) [, ]. This suggests that GRK2 activation contributes to the impaired vasodilation observed in this model of second-hand smoke exposure.

Y-P

  • Compound Description: 740 Y-P acts as a PI3K agonist, activating the PI3K-AKT axis. This activation is counteracted by hydroxychloroquine (HCQ), a drug used to treat autoimmune diseases like autoimmune hepatitis []. Importantly, HCQ's effect is mediated through its ability to suppress GRK2 membrane translocation and inhibit the interaction between GRK2 and PI3K [].

Gallein

  • Compound Description: Gallein is a small-molecule inhibitor of Gβγ-GRK2 interaction, highlighting a novel approach to target GRK2 activity [, ]. It effectively limits the progression of heart failure in animal models and attenuates pathologic cardiac fibroblast activation [].
Overview

Beta-adrenergic receptor kinase 1 (betaARK1) inhibitors are a class of compounds that target the beta-adrenergic signaling pathway, which plays a critical role in cardiovascular function. These inhibitors are particularly relevant in the context of heart failure, where the desensitization of beta-adrenergic receptors leads to impaired cardiac contractility and responsiveness. The inhibition of betaARK1 has shown promise in enhancing beta-adrenergic signaling and improving contractile function in failing myocardium.

Source

The primary source of information regarding betaARK1 inhibitors comes from studies examining their effects on cardiac myocytes, particularly in human heart failure models. Research has demonstrated that expressing a peptide inhibitor of betaARK1 can restore contractile function in failing human myocytes, indicating a potential therapeutic strategy for heart failure management .

Classification

BetaARK1 inhibitors can be classified based on their mechanism of action and the specific pathways they influence. They primarily fall under the category of pharmacological agents aimed at enhancing cardiac function by modulating adrenergic signaling pathways.

Synthesis Analysis

Methods

The synthesis of betaARK1 inhibitors often involves peptide-based approaches, where specific sequences are designed to inhibit the kinase activity of betaARK1. One notable method is adenovirus-mediated gene transfer, which allows for the expression of peptide inhibitors directly within cardiac myocytes. This technique has been successfully employed to deliver the betaARKct peptide, demonstrating significant improvements in contractile function .

Technical Details

The synthesis process typically includes:

  • Peptide Design: Specific amino acid sequences that mimic the natural substrates of betaARK1 are designed to competitively inhibit its activity.
  • Gene Transfer Techniques: Use of viral vectors (such as adenoviruses) to facilitate the introduction of these peptides into target cells.
  • Confirmation of Expression: Techniques like fluorescence microscopy and immunoblotting are used to confirm successful gene transfer and expression of the inhibitory peptides.
Molecular Structure Analysis

Structure

BetaARK1 inhibitors often feature a peptide structure that includes specific motifs essential for binding to the kinase domain of betaARK1. The molecular structure is characterized by:

  • Amino Acid Composition: Typically composed of 10-20 amino acids tailored for optimal binding affinity.
  • Secondary Structure: Many inhibitors may adopt alpha-helical or beta-sheet conformations, which are critical for their interaction with the target kinase.

Data

The precise molecular weight and other structural parameters depend on the specific sequence used for each inhibitor. For example, peptide inhibitors can range widely in molecular weight, typically between 1000 to 3000 Daltons.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the activity of betaARK1 inhibitors include:

  • Binding Interactions: The inhibitor binds to the active site of betaARK1, preventing substrate phosphorylation.
  • Conformational Changes: Inhibition may induce conformational changes in both the inhibitor and the kinase, affecting downstream signaling pathways.

Technical Details

These interactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry, which provide insights into binding kinetics and affinities.

Mechanism of Action

Process

The mechanism by which betaARK1 inhibitors exert their effects involves several key steps:

  1. Inhibition of Kinase Activity: By binding to betaARK1, these inhibitors prevent it from phosphorylating beta-adrenergic receptors.
  2. Restoration of Receptor Sensitivity: This inhibition leads to an increase in receptor sensitivity and availability at the cell surface.
  3. Enhanced Contractile Response: As a result, there is an improved contractile response to catecholamines (such as isoproterenol), leading to better cardiac performance.

Data

Studies have shown that treatment with betaARK1 inhibitors can significantly enhance contraction and relaxation velocities in failing myocytes when stimulated with beta-agonists .

Physical and Chemical Properties Analysis

Physical Properties

BetaARK1 inhibitors are generally characterized by:

  • Solubility: Many peptide-based inhibitors exhibit variable solubility profiles depending on their amino acid composition.
  • Stability: Stability can be affected by factors such as pH and temperature; thus, formulations may require specific conditions for optimal activity.

Chemical Properties

Chemical properties include:

  • Molecular Weight: Typically ranges from 1000 to 3000 Daltons for peptide inhibitors.
  • pKa Values: The ionization states can vary based on side chain groups present in the amino acids.
Applications

Scientific Uses

BetaARK1 inhibitors have several important applications in scientific research and clinical settings:

  • Heart Failure Therapeutics: They represent a novel approach for treating heart failure by restoring normal adrenergic signaling.
  • Research Tools: These compounds serve as valuable tools for studying beta-adrenergic signaling pathways and their implications in cardiovascular diseases.
  • Potential for Further Development: Ongoing research may lead to more refined compounds with improved efficacy and specificity for clinical use.

Properties

CAS Number

24269-96-3

Product Name

betaARK1 Inhibitor

IUPAC Name

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate

Molecular Formula

C12H9NO6

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+

InChI Key

YDJPHSNZGRVPCK-NSCUHMNNSA-N

SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

eta-adrenergic receptor kinase inhibitor
beta-adrenergic receptor kinase inhibitory peptide
betaARK1 inhibitor
betaARKct
betaARKct peptide

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.